2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Chemical Compounds in Scientific Research
Chemical Compounds and Dermatological Effects : Research by Caruana et al. (2011) discusses benzophenones, which are chemical compounds used as UV filters and fragrance enhancers. These compounds have been associated with allergic contact dermatitis, highlighting the importance of understanding the dermatological impact of chemical compounds in products (Caruana, McPherson, & Cooper, 2011).
Pharmacokinetics and Metabolism Studies : The study of SB-649868 by Renzulli et al. (2011) provides a detailed look at the disposition and metabolism of a novel orexin receptor antagonist, emphasizing the significance of pharmacokinetic and metabolism studies for understanding how chemical compounds behave in the human body (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Brominated Flame Retardants in Humans : Zhou et al. (2014) investigate emerging brominated flame retardants, demonstrating the presence of these compounds in human serum and breast milk. This highlights concerns about human exposure to synthetic chemicals and the need for monitoring and understanding their health implications (Zhou, Buchar, Siddique, Takser, Abdelouahab, Zhu, 2014).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-28-17-8-4-2-6-14(17)10-19-24-21(29-25-19)15-11-26(12-15)20(27)13-30-22-23-16-7-3-5-9-18(16)31-22/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYBIKGKCYYWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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